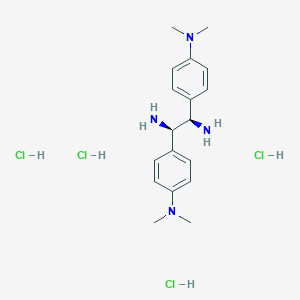
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride is a chiral diamine compound known for its applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it optically active. It is often used as a ligand in asymmetric synthesis and as a building block for the preparation of other chiral compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with 4-dimethylaminobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine. The tetrahydrochloride salt is then formed by treating the diamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often employed to purify the final product, ensuring its optical purity and suitability for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium salts.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quaternary ammonium salts.
Reduction: Secondary amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of optically active compounds.
Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. These complexes are often used to induce chirality in the products of asymmetric synthesis. The molecular pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
- (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine dihydrochloride
Uniqueness
What sets (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride apart from similar compounds is its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering higher selectivity and efficiency compared to other chiral diamines.
Propriétés
IUPAC Name |
(1R,2R)-1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H/t17-,18-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTIRGWYPJPVAT-VKBKZCJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B6341550.png)

![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)

![B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B6341566.png)







